(1S,2S)-2-Fluorocyclopropane-1-carboxamide

Btk inhibition Kinase inhibitor SAR Stereochemical potency comparison

(1S,2S)-2-Fluorocyclopropane-1-carboxamide (CAS 1258298-41-7) is a chiral, enantiomerically pure cis-2-fluorocyclopropane amide building block. Its stereochemistry imparts vector-specific physicochemical and biological properties that are exploited in the design of kinase inhibitors and other bioactive molecules.

Molecular Formula C4H6FNO
Molecular Weight 103.09 g/mol
CAS No. 1258298-41-7
Cat. No. B1403089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-2-Fluorocyclopropane-1-carboxamide
CAS1258298-41-7
Molecular FormulaC4H6FNO
Molecular Weight103.09 g/mol
Structural Identifiers
SMILESC1C(C1F)C(=O)N
InChIInChI=1S/C4H6FNO/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H2,6,7)/t2-,3+/m1/s1
InChIKeyPHZKRDKMJHXGBR-GBXIJSLDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2S)-2-Fluorocyclopropane-1-carboxamide (CAS 1258298-41-7): Sourcing and Selection Guide for the cis-(S,S) Fluorocyclopropyl Amide Building Block


(1S,2S)-2-Fluorocyclopropane-1-carboxamide (CAS 1258298-41-7) is a chiral, enantiomerically pure cis-2-fluorocyclopropane amide building block. Its stereochemistry imparts vector-specific physicochemical and biological properties that are exploited in the design of kinase inhibitors and other bioactive molecules. The fluorocyclopropyl amide motif has been validated as a conformationally constrained bioisostere of 2-aminopyridine in the H2 lipophilic pocket of Bruton's tyrosine kinase (Btk), where the (S,S)-enantiomer confers a distinct balance of potency, selectivity, and off-target liability relative to its (R,R)-enantiomer and trans-diastereomers [1].

Why Generic Substitution Fails for (1S,2S)-2-Fluorocyclopropane-1-carboxamide: Stereochemistry-Driven Divergence in Potency and Safety


The (1S,2S) absolute configuration of this fluorocyclopropane carboxamide produces a pharmacologically non-interchangeable profile relative to its (1R,2R)-enantiomer, trans-diastereomers, and the unsubstituted cyclopropane analog. In the Btk inhibitor context, the (S,S)-enantiomer (compound 25) delivers a Btk IC50 of 2.4 nM, but carries a hERG IC50 of 1.3 μM, while the (R,R)-enantiomer (compound 24) exhibits a Btk IC50 of 3.2 nM with a hERG IC50 >10 μM—a >6-fold attenuation of cardiac ion channel blockade [1]. Trans-fluoro isomers are uniformly less potent against Btk and offer no advantages over the unsubstituted cyclopropane [1]. These stereochemistry-dependent differences in target engagement and off-target liability mean that substitution of one stereoisomer for another—or use of a racemic mixture—introduces uncontrolled potency and safety variables that cannot be corrected downstream.

(1S,2S)-2-Fluorocyclopropane-1-carboxamide: Quantitative Comparative Evidence for Scientific Selection


Btk Inhibitory Potency: cis-(S,S) vs. cis-(R,R) vs. Unsubstituted Cyclopropane vs. Fenebrutinib

In a series of tert-butyl phthalazinone-containing Btk inhibitors, the (S,S)-2-fluorocyclopropyl amide 25 inhibited Btk with an IC50 of 2.4 nM, which is comparable to the clinical-stage inhibitor fenebrutinib (6, IC50 = 2.3 ± 0.7 nM) and slightly more potent than the (R,R)-enantiomer 24 (IC50 = 3.2 nM). Both cis-fluoro enantiomers showed improved potency over the unsubstituted cyclopropane analog 23 (IC50 = 4.8 nM) [1]. In an earlier, simpler H3-motif series, the (S,S)-enantiomer 19 (IC50 = 2.3 nM) was also more potent than the (R,R)-enantiomer 20 (IC50 = 3.8 nM), and both outperformed 1-fluoro substitution at the tertiary carbon (18, IC50 = 60 nM) [2]. These data demonstrate that the (S,S) configuration consistently provides the highest biochemical Btk potency among fluorocyclopropyl stereoisomers.

Btk inhibition Kinase inhibitor SAR Stereochemical potency comparison

hERG Ion Channel Liability: Stereospecific Attenuation Across Enantiomers

The (S,S)-enantiomer 25 showed 88% hERG inhibition at 10 μM with an IC50 of 1.3 μM, representing a cardiac safety concern. In stark contrast, its (R,R)-enantiomer 24 exhibited only 25% hERG inhibition at 10 μM with a confirmed hERG IC50 >10 μM—greater than 6-fold attenuation relative to 25 [1]. This stereochemistry-dependent hERG liability was confirmed to be biologically meaningful in a functional cardiomyocyte assay: 25 caused an 80–90% increase in field potential duration (FPD) at 3.2–10 μM in iPSC-derived cardiomyocytes, whereas 24 produced no change in FPD at concentrations up to 10 μM [1]. The unsubstituted cyclopropane analog 8 showed ≥60% hERG inhibition at 10 μM [2].

hERG inhibition Cardiac safety Stereochemical off-target liability

Human Whole Blood BCR-Dependent B Cell Activation: (S,S) vs. (R,R) vs. Fenebrutinib

In human whole blood CD69 expression assays (anti-IgM-induced B cell activation), the (S,S)-enantiomer 25 achieved a CD69 IC50 of 78 nM, which is twice as potent as the (R,R)-enantiomer 24 (CD69 IC50 ≈ 156 nM, inferred) and equipotent to its pBtk autophosphorylation IC50 of 78 nM [1]. However, both compounds were less potent than fenebrutinib (6), which showed CD69 IC50 = 8 nM and pBtk IC50 = 11 nM, likely due to fenebrutinib's time-dependent inhibition of Btk [1]. The trans-fluoro isomers 26 and 27 were uniformly less potent in both biochemical and whole blood assays [1]. In the earlier series, (S,S)-19 and (R,R)-20 with a simpler H3 motif both achieved CD69 IC50 = 140 nM, comparable to the unsubstituted cyclopropane 8 [2].

Whole blood potency CD69 B cell activation Cellular target engagement

Physicochemical and ADME Profile: (S,S)-25 vs. Fenebrutinib

The (S,S)-fluorocyclopropyl amide 25 demonstrated superior physicochemical properties compared to fenebrutinib (6): lower molecular weight (536 vs. 665 Da), reduced clogP (1.4 vs. 2.2), and significantly improved kinetic solubility (107 μM vs. 67 μM) and thermodynamic solubility (100 μM vs. 2 μM) [1]. The lipophilic ligand efficiency (LLE = pIC50 – cgLogD) was comparable (7.3 for 25 vs. 7.4 for fenebrutinib). MDCK permeability was slightly reduced but still high (Papp A:B = 12.1 × 10⁻⁶ cm/s for 25 vs. 15.1 for fenebrutinib) [1]. The (S,S)-enantiomer 19 also showed improved kinetic solubility over the unsubstituted cyclopropane 8, with a one-log-unit increase in LLE [2]. Critically, 25 exhibited ≤1% amide hydrolysis after 3 h incubation in human, rat, and dog hepatocytes, demonstrating metabolic stability of the cyclopropane carboxamide bond against the known cyclopropylcarboxylic acid toxicophore risk [1].

Physicochemical properties ADME Drug-likeness comparison

In Vivo Pharmacokinetics: Species-Specific Clearance and Oral Bioavailability

The (S,S)-enantiomer 25 exhibited favorable in vivo pharmacokinetics in both rat and dog. In rats (0.2 mg/kg IV, 1.0 mg/kg PO amorphous suspension), 25 showed low plasma clearance (CLp = 13 mL/min/kg), moderate oral bioavailability (F = 40%), and unbound clearance comparable to fenebrutinib (CLu = 283 vs. 314 mL/min/kg) [1]. Rat oral bioavailability improved 10-fold (from 7% to 72%) when formulated as an amorphous solid dispersion (ASD) suspension [1]. In dogs (1.0 mg/kg IV, 2.0 mg/kg PO as ASD suspension), 25 demonstrated very low plasma clearance (CLp = 2 mL/min/kg) and complete oral bioavailability (F = 123%), outperforming fenebrutinib's dog IV clearance (CLp = 12 mL/min/kg) [1]. No CYP450 inhibition or induction liability was detected for 25 [1].

In vivo PK Oral bioavailability Preclinical pharmacokinetics

Kinase Selectivity Profile: (S,S)-25 vs. Fenebrutinib

When screened at 1 μM against a panel of 220 human kinases, compound 25 inhibited >50% of only one off-target kinase (Src), demonstrating exquisite Btk selectivity (1/220 kinases hit), compared to fenebrutinib (6) which hit 3/295 kinases [1]. Compound 25 showed minimal inhibition of Fgr and Bmx, two off-target kinases of fenebrutinib [1]. Based on IC50 values, 25 is greater than 550-fold selective for Btk inhibition over Src [1]. In the earlier (S,S)-19 series, both enantiomers also retained selectivity, though the specific kinase panel sizes differed [2].

Kinase selectivity Off-target profiling Safety pharmacology

Optimal Application Scenarios for (1S,2S)-2-Fluorocyclopropane-1-carboxamide Based on Quantitative Differentiation Evidence


Stereospecific Btk Inhibitor Lead Optimization Requiring Maximal Biochemical Potency

The (S,S)-configuration is the rational choice when the primary objective is achieving the highest possible Btk biochemical potency. With a Btk IC50 of 2.4–2.3 nM, this enantiomer matches the potency of the clinical candidate fenebrutinib and outperforms the (R,R)-enantiomer (IC50 = 3.2–3.8 nM) and the unsubstituted cyclopropane (IC50 = 4.8 nM) [1]. This 1.3–2.0-fold potency advantage may be decisive when optimizing for low-dose efficacy or when working with chemical series where potency erosion must be minimized. The co-crystal structure (PDB 6XE4, 1.60 Å resolution) confirms that the (S,S)-fluorocyclopropyl amide engages the Btk H2 pocket through complementary van der Waals interactions, a hinge hydrogen bond, and a CH-carbonyl dipole interaction with Met477, providing a structural rationale for the observed stereochemical preference [1].

Developability-Focused Programs Seeking Reduced Lipophilicity and Improved Solubility Without Potency Trade-off

When seeking to replace a high-molecular-weight, high-lipophilicity hinge binder (such as the 2-aminopyridine of fenebrutinib, MW 665, clogP 2.2), the (S,S)-2-fluorocyclopropyl amide delivers a 129 Da molecular weight reduction and a 0.8-unit clogP decrease while increasing thermodynamic solubility 50-fold (from 2 μM to 100 μM) at equivalent Btk potency [1]. This profile is particularly valuable in programs where solubility-limited absorption or high logD-driven metabolic clearance are liabilities. The metabolic stability of the amide bond (≤1% hydrolysis in hepatocytes across three species) mitigates the risk of cyclopropylcarboxylic acid metabolite formation, a recognized toxicophore concern [1].

Scaffold-Hopping Campaigns Requiring a Conformationally Constrained Cyclopropane Bioisostere

The fluorocyclopropyl amide serves as a validated bioisostere of flat aromatic groups (e.g., 2-aminopyridine) in kinase H2 pockets, offering a non-planar, three-dimensional topology [1]. Unlike unsubstituted cyclopropane carboxamide (8, solubility 9 μM) or 1-fluoro-substituted variants (18, IC50 = 60 nM), the (S,S)-cis-2-fluoro configuration uniquely optimizes both potency and solubility [1]. This stereochemically defined building block is therefore suited for scaffold-hopping efforts where intellectual property differentiation, improved physicochemical properties, and retention of on-target activity are simultaneously required.

Selectivity-Engineered Inhibitor Design: Minimizing Kinase Off-Target Liability

For programs where kinase off-target activity is a project-terminating liability, the (S,S)-fluorocyclopropyl amide scaffold 25 offers a narrower selectivity profile than fenebrutinib, hitting only 1/220 off-target kinases (vs. 3/295) and notably sparing Fgr and Bmx, two fenebrutinib off-targets [1]. The >550-fold selectivity for Btk over the sole off-target hit (Src) suggests that the fluorocyclopropyl amide H2 binding mode inherently discriminates among structurally related kinases, making it a strategic choice for autoimmune indications where chronic dosing demands stringent kinase selectivity [1].

Quote Request

Request a Quote for (1S,2S)-2-Fluorocyclopropane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.